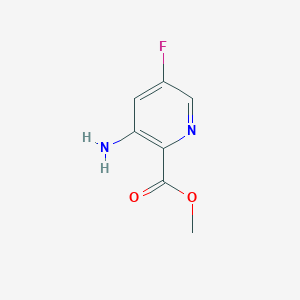![molecular formula C19H15FN6O2S B2651784 N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide CAS No. 932537-58-1](/img/structure/B2651784.png)
N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a synthetic compound that belongs to the class of triazole-thiadiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis often begins with commercially available chemicals such as 4-fluoroaniline, methyl isothiocyanate, and 2-methoxybenzoic acid.
Triazole Formation: : Through a series of nucleophilic substitution reactions and cyclization, the triazole ring is constructed.
Thiadiazole Formation:
Final Coupling: : The final step generally involves coupling the triazole-thiadiazole intermediate with 2-methoxybenzoic acid under conditions like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling.
Industrial Production Methods
Large Scale Synthesis: : Industrial production utilizes similar synthetic routes but optimized for scalability. This involves high-throughput reactors, continuous flow chemistry, and solvent recycling systems to maximize yield and minimize environmental impact.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly on the sulfur atom in the thiadiazole ring.
Reduction: : It can be reduced at various sites, such as the triazole ring, depending on the reducing agents used.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, especially at the phenyl and benzamide moieties.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: : Conditions vary but often involve polar solvents and catalysts like palladium for C-H activation.
Major Products
Oxidation and reduction yield modified derivatives with altered electronic and steric properties.
Substitution reactions lead to a diverse array of functionalized compounds, potentially enhancing biological activity.
Chemistry
Material Science: : Utilized in the development of new materials with unique properties, such as conducting polymers and coordination complexes.
Biology and Medicine
Antimicrobial Agents: : Exhibits potential as a lead compound for the development of new antibiotics or antifungal agents.
Anticancer Research: : Investigated for its cytotoxic activity against various cancer cell lines.
Enzyme Inhibition: : Functions as an inhibitor for certain enzymes, making it a candidate for drug development.
Industry
Pharmaceuticals: : Applied in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Agriculture: : Explored for use in developing new agrochemicals, such as herbicides or fungicides.
Molecular Targets
The compound interacts with specific proteins and enzymes within biological systems, inhibiting their function.
It binds to the active sites of target enzymes, preventing substrate interaction and subsequent biochemical reactions.
Pathways Involved
Apoptosis Induction: : In cancer cells, it may trigger programmed cell death pathways.
Inhibition of Protein Synthesis: : In bacteria, it could inhibit key enzymes involved in protein synthesis, leading to cell death.
Similar Compounds
**N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-benzamide
**N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
**N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide
Uniqueness
The specific substitution pattern on the benzamide and the presence of the 4-fluorophenyl group in this compound confer unique biological activities that are not observed in its analogs. These structural features contribute to its high specificity and potency in various applications.
This compound is a fascinating subject of study, embodying the intersection of synthetic chemistry, biological research, and potential therapeutic applications.
特性
IUPAC Name |
N-[3-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2S/c1-11-16(23-25-26(11)13-9-7-12(20)8-10-13)17-21-19(29-24-17)22-18(27)14-5-3-4-6-15(14)28-2/h3-10H,1-2H3,(H,21,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXDLHLBWYXQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
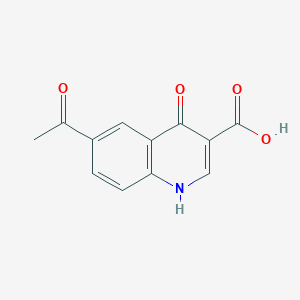
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2651704.png)
![2-Methoxy-N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2651705.png)
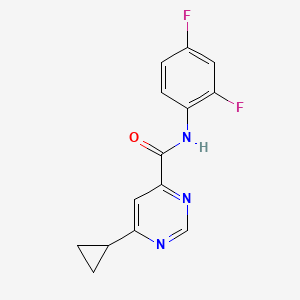
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide](/img/structure/B2651708.png)
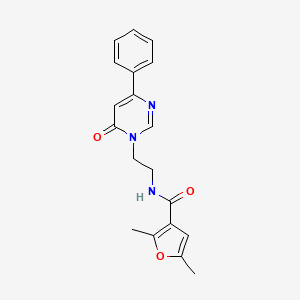
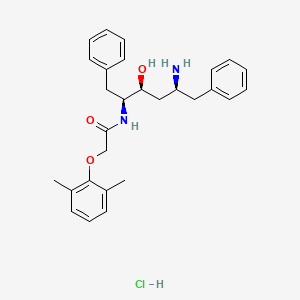
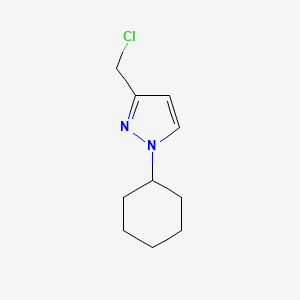
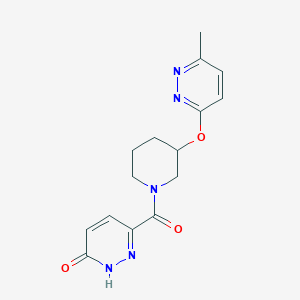
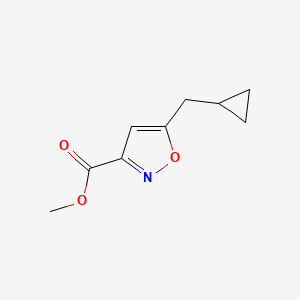
![3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2651716.png)
![8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2651721.png)
![(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one](/img/structure/B2651722.png)
